Cas no 1266773-65-2 (2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid)
2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid
- EN300-1828160
- 2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid
- 1266773-65-2
-
- Inchi: 1S/C12H14O4/c1-8(2)16-11-6-4-3-5-9(11)7-10(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)
- InChI Key: GMYGOPQJLSZMQJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1CC(C(=O)O)=O)C(C)C
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.6Ų
2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828160-0.05g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1828160-0.1g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1828160-0.25g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1828160-0.5g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1828160-1.0g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1828160-2.5g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1828160-5.0g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1828160-10.0g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1828160-1g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1828160-5g |
2-oxo-3-[2-(propan-2-yloxy)phenyl]propanoic acid |
1266773-65-2 | 5g |
$1821.0 | 2023-09-19 |
2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid
Introduction to 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid (CAS No. 1266773-65-2) and Its Emerging Applications in Chemical Biology
2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid, identified by the chemical identifier CAS No. 1266773-65-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of molecules characterized by a β-keto ester moiety and an aromatic ring substituted with an alkoxy group, which collectively contribute to its versatile biological activities. The precise arrangement of these functional groups imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The β-keto ester functionality is particularly noteworthy, as it is a well-known pharmacophore in drug discovery, often found in molecules with anti-inflammatory, antimicrobial, and anticancer properties. In recent years, there has been a surge in research focusing on β-keto esters due to their ability to modulate enzyme activity through covalent or non-covalent interactions. The alkoxy-substituted aromatic ring in 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid further enhances its potential by introducing hydrophobic interactions and electronic effects that can fine-tune binding affinity to biological targets.
Recent studies have highlighted the compound's promising role in modulating signaling pathways associated with metabolic disorders. Specifically, researchers have observed that derivatives of this molecule can interact with enzymes involved in glucose metabolism and lipid synthesis, suggesting potential applications in managing conditions such as diabetes and hyperlipidemia. The propan-2-yloxy group, in particular, has been identified as a key determinant of bioactivity, influencing both solubility and metabolic stability.
In the realm of oncology, 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid has shown promise as an inhibitor of kinases implicated in tumor proliferation. Preclinical studies indicate that analogs of this compound can disrupt signaling cascades such as the MAPK pathway, which is frequently dysregulated in various cancers. The aromatic component of the molecule facilitates binding to ATP-binding pockets in kinases, while the β-keto ester moiety serves as a hinge-binding element, enhancing target engagement.
The synthesis of 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid presents both challenges and opportunities for medicinal chemists. The presence of multiple reactive sites requires careful optimization to achieve high yields while maintaining functional group integrity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled more efficient access to this scaffold. These techniques not only improve scalability but also allow for structural diversification, paving the way for high-throughput screening campaigns.
One particularly innovative application of this compound has emerged in the field of neurodegenerative disease research. Researchers have demonstrated that certain derivatives can modulate cholinergic receptors, offering a potential therapeutic approach for conditions like Alzheimer's disease. The ability of 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid to cross the blood-brain barrier has been a critical factor in these studies, highlighting its pharmacokinetic advantages.
The compound's interaction with biological targets also raises interesting questions about its potential role in drug repurposing. By leveraging existing knowledge about molecules with similar structures, researchers may identify new therapeutic applications for 2-oxo-3-2-(propan-2-yloxy)phenylpropanoic acid that were not initially considered. This approach could accelerate the development pipeline by reducing the time and cost associated with traditional drug discovery processes.
Eco-friendly considerations have also influenced the design of synthetic routes for this compound. Sustainable chemistry principles are being integrated into laboratory practices to minimize waste and reduce environmental impact. For instance, solvent-free reactions and catalytic processes are being explored as alternatives to conventional methods. These efforts align with broader industry trends toward greener chemistry solutions.
The future direction of research on CAS No. 1266773-65-2 is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. By combining computational modeling with experimental validation, scientists can more rapidly identify lead compounds with optimized properties. Additionally, advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will enhance our understanding of how this molecule behaves within complex biological systems.
In conclusion, 2 oxo 3 22 propan 22 yloxy phenyl propan oic acid represents a compelling example of how structural complexity can be leveraged to develop molecules with multifaceted biological activities. Its unique combination of functional groups makes it a versatile scaffold for drug discovery,and ongoing research continues to uncover new therapeutic possibilities。As our understanding of molecular interactions evolves,so too will the applications of this remarkable compound,offering hope for innovative treatments across multiple disease areas。
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